N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Research into derivatives of tetrahydroquinoline has demonstrated broad antibacterial capabilities, highlighting their potential for addressing systemic infections. A study by Goueffon et al. (1981) on a closely related compound, 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (1589 R.B.), as a methane sulfonic salt, revealed its significant antibacterial activity and suggested its utility in treating systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).
Chemical Synthesis and Reactivity
The compound's role in chemical synthesis and reactivity has been explored in various studies. Hoshino, Suzuki, and Ogasawara (2001) investigated the formation and reactions of N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydro-7-methoxyisoquinolin-6-ols, indicating the compound's utility in producing quantitatively significant chemical structures (Hoshino, Suzuki, & Ogasawara, 2001).
Enzymatic Inhibition
Quinolinyl sulfonamides, including compounds similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This enzymatic inhibition is dependent on metal concentration, providing a pathway for therapeutic applications targeting MetAP (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Catalysis and Green Chemistry
The role of related compounds in catalysis and green chemistry, particularly in the reduction of CO2 to valuable products such as methane, underscores the compound's potential in environmental and sustainable chemistry applications. Nganga et al. (2021) reported on rhenium tricarbonyl complexes that catalyze the reduction of CO2 to methane, demonstrating the compound's relevance in catalytic systems aimed at mitigating climate change (Nganga et al., 2021).
Mechanism of Action
Target of Action
The primary targets of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide are currently unknown. The compound belongs to the class of 4-hydroxy-2-quinolones, which are known for their diverse pharmaceutical and biological activities
Biochemical Pathways
Given its structural similarity to other 4-hydroxy-2-quinolones, it may influence several biochemical pathways
Result of Action
Compounds in the 4-hydroxy-2-quinolones class have been associated with various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-14-11-6-5-10(13-18(2,16)17)8-9(11)4-7-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQJPSKNQPWSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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